molecular formula C15H14O2 B6377631 5-(3,5-Dimethylphenyl)-2-formylphenol CAS No. 1261925-05-6

5-(3,5-Dimethylphenyl)-2-formylphenol

Cat. No.: B6377631
CAS No.: 1261925-05-6
M. Wt: 226.27 g/mol
InChI Key: UUVCNVJZVNYJGZ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylphenyl)-2-formylphenol is a phenolic derivative characterized by a formyl (-CHO) group at the ortho position and a 3,5-dimethylphenyl substituent at the para position of the aromatic ring. This structural configuration imparts unique physicochemical properties, making it a compound of interest in agrochemical and pharmaceutical research. The electron-donating methyl groups and the formyl moiety likely influence its reactivity, lipophilicity, and binding interactions in biological systems.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-5-11(2)7-14(6-10)12-3-4-13(9-16)15(17)8-12/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCNVJZVNYJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685068
Record name 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-05-6
Record name 3-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenyl)-2-formylphenol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 5-(3,5-Dimethylphenyl)-2-formylphenol may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenyl)-2-formylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid mixture.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Substituent Effects on Activity and Properties

Compound Substituents (R Group) Key Functional Group Biological Activity (IC₅₀) Key Reference
5-(3,5-Dimethylphenyl)-2-formylphenol 3,5-dimethylphenyl Formyl (-CHO) Not reported (inferred)
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-dimethylphenyl Carboxamide (-CONH-) PET inhibition: ~10 µM
5-(3,5-Dichlorophenyl)-2-formylphenol 3,5-dichlorophenyl Formyl (-CHO) Not reported (hazardous)
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide 3,5-difluorophenyl Carboxamide (-CONH-) PET inhibition: ~10 µM

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,5-dimethylphenyl group (electron-donating) in 5-(3,5-Dimethylphenyl)-2-formylphenol contrasts with the 3,5-dichlorophenyl (electron-withdrawing) analog. While both substituents enhance lipophilicity, electron-withdrawing groups like chlorine or fluorine may improve PET-inhibiting activity by stabilizing charge interactions in photosystem II .

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